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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

octanedinitrile (also known as suberonitrile or 1,6-dicyanohexane). The information presented

herein is essential for the characterization and analysis of this compound in research and

development settings. This document includes tabulated nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a

workflow diagram for spectroscopic analysis.

Spectroscopic Data of Octanedinitrile
The following tables summarize the key spectroscopic data for octanedinitrile.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.34 Triplet 4H -CH₂-CN

~1.65 Quintet 4H -CH₂-CH₂-CN

~1.45 Multiplet 4H -CH₂-CH₂-CH₂-CN

Solvent: CDCl₃, Frequency: 400 MHz
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Table 2: ¹³C NMR Spectroscopic Data (Estimated)
Chemical Shift (δ) ppm Assignment

~119 CN

~28 -CH₂-CH₂-CN

~25 -CH₂-CH₂-CH₂-CN

~17 CH₂-CN

Note: Specific experimental data for the ¹³C NMR of octanedinitrile is not readily available.

These values are estimated based on data from homologous dinitriles such as adiponitrile and

general principles of ¹³C NMR spectroscopy. The nitrile carbon chemical shift is typically in the

115-120 ppm range.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~2940-2860 Strong C-H stretch (alkane)

~2247 Strong, Sharp C≡N stretch (nitrile)

~1465 Medium CH₂ bend (scissoring)

Table 4: Mass Spectrometry Data (Electron Ionization)
m/z Relative Intensity Assignment

136 Low [M]⁺ (Molecular Ion)

110 Medium [M - C₂H₂]⁺

96 High [M - C₃H₄]⁺

82 High [M - C₄H₆]⁺

68 High [M - C₅H₈]⁺

54 Very High (Base Peak) [C₄H₆]⁺ or [C₃H₄N]⁺

41 High [C₃H₅]⁺ or [C₂H₃N]⁺
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Molecular Formula: C₈H₁₂N₂. Molecular Weight: 136.19 g/mol .[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of octanedinitrile for structural

elucidation.

Materials:

Octanedinitrile sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the octanedinitrile sample for ¹H NMR, or

50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean,

dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid

height is around 4-5 cm. Avoid the introduction of solid particles or air bubbles.
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Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done

manually or automatically.

Tune and match the probe for the respective nucleus (¹H or ¹³C).

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a

relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26

ppm for ¹H and 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the

corresponding nuclei in the octanedinitrile molecule.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of liquid octanedinitrile to identify its functional

groups.

Materials:

Octanedinitrile sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g.,

NaCl or KBr) for a liquid cell.

Pipettes

Lint-free tissues

Isopropanol or other suitable solvent for cleaning

Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water

vapor).

Sample Analysis:

Place a small drop of octanedinitrile onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Cleaning:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and correlate them to the functional groups

present in octanedinitrile.

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free

tissue after the measurement.

Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of octanedinitrile.

Materials:

Octanedinitrile sample

Mass spectrometer with an Electron Ionization (EI) source

Gas chromatograph (GC) for sample introduction (optional, for pure samples direct injection

can be used)

Microsyringe

Procedure:

Sample Introduction:

If using a GC-MS system, dissolve a small amount of octanedinitrile in a volatile solvent

(e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the

sample and introduce it into the mass spectrometer.

For direct infusion, a small amount of the neat liquid can be introduced via a heated probe.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[3] This causes the molecules to ionize, forming a molecular ion ([M]⁺),

and to fragment into smaller, charged species.

Mass Analysis:
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The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Analysis:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain information about the structure of the molecule.

The difference in mass between the molecular ion and the fragment ions corresponds to

the loss of neutral fragments.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like octanedinitrile.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Spectral Interpretation
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Caption: Workflow for the spectroscopic analysis of octanedinitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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